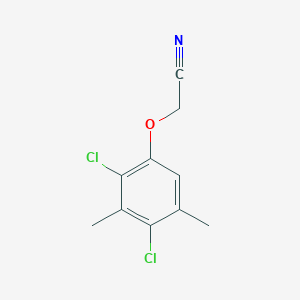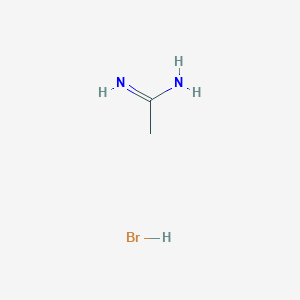![molecular formula C11H12ClN3O4 B6344931 Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-27-5](/img/structure/B6344931.png)
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate, commonly known as ECP, is a compound that has been studied extensively for its synthetic, biochemical, and physiological effects. It is a stable, water-soluble compound that is used in a variety of applications, including scientific research and laboratory experiments. ECP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers.
Aplicaciones Científicas De Investigación
ECP has been used in a variety of scientific research applications, including the study of enzyme inhibition, cellular signaling pathways, and gene expression. It has also been used to study the effects of various drugs on the body, as well as the effects of environmental toxins. Additionally, ECP has been used to study the effects of aging and the development of various diseases, such as cancer.
Mecanismo De Acción
ECP has been found to act as an inhibitor of enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). It has also been found to inhibit the activity of certain proteins, such as cyclin-dependent kinase 2 (CDK2). Additionally, ECP has been found to interfere with the activity of certain hormones, such as glucocorticoids, and to affect the expression of certain genes, such as those involved in cell cycle regulation.
Biochemical and Physiological Effects
ECP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX and PLA2, and to interfere with the activity of certain hormones, such as glucocorticoids. Additionally, ECP has been found to affect the expression of certain genes, such as those involved in cell cycle regulation. Furthermore, ECP has been found to affect the metabolism of certain compounds, such as fatty acids, and to affect the activity of certain proteins, such as CDK2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECP has several advantages for use in laboratory experiments. It is a stable, water-soluble compound that is relatively easy to synthesize. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers. However, there are some limitations to the use of ECP in laboratory experiments. It has been found to be toxic to certain cells and organisms, and its effects may vary depending on the specific conditions of the experiment.
Direcciones Futuras
The potential future directions of research on ECP are vast. One potential area of research is to further investigate the biochemical and physiological effects of ECP on various cellular processes, such as cell cycle regulation, gene expression, and metabolism. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of enzymes, such as COX and PLA2, and as an inhibitor of certain hormones, such as glucocorticoids. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of certain proteins, such as CDK2, and as an inhibitor of certain genes, such as those involved in cell cycle regulation. Furthermore, further research could be conducted on the potential use of ECP in the treatment of various diseases, such as cancer, and on its potential use as an environmental toxin.
Métodos De Síntesis
ECP is synthesized using a two-step process. The first step involves the reaction of 2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetic acid with ethyl acetate in the presence of a base catalyzer. This reaction produces a yellow-colored solution of ECP in ethyl acetate. The second step involves the removal of the ethyl acetate from the solution, which can be done by distillation or by extraction with a suitable solvent.
Propiedades
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFZJZGMNOYRJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)


![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)